N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C18H13BrN2O2S and a molecular weight of 401.27702 g/mol . This compound is known for its unique structure, which includes a brominated aniline group and a thiophene ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide typically involves the reaction of 4-bromoaniline with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-{2-[(4-chloroanilino)carbonyl]phenyl}-2-thiophenecarboxamide: Similar structure but with a chlorine atom instead of bromine.
N-{2-[(4-fluoroanilino)carbonyl]phenyl}-2-thiophenecarboxamide: Similar structure but with a fluorine atom instead of bromine.
N-{2-[(4-iodoanilino)carbonyl]phenyl}-2-thiophenecarboxamide: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific brominated structure, which may impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C18H13BrN2O2S |
---|---|
Molecular Weight |
401.3g/mol |
IUPAC Name |
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13BrN2O2S/c19-12-7-9-13(10-8-12)20-17(22)14-4-1-2-5-15(14)21-18(23)16-6-3-11-24-16/h1-11H,(H,20,22)(H,21,23) |
InChI Key |
KGZPZGDVYVPEBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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